molecular formula C10H21BrO4 B8115335 3,6,9,12-Tetraoxatetradecane, 1-bromo-

3,6,9,12-Tetraoxatetradecane, 1-bromo-

Cat. No.: B8115335
M. Wt: 285.18 g/mol
InChI Key: KWWITLCVHGZOSX-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxatetradecane, 1-bromo- is an organic compound with the molecular formula C10H21BrO4 It is a brominated derivative of tetraethylene glycol, characterized by the presence of a bromine atom at one end of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6,9,12-Tetraoxatetradecane, 1-bromo- can be synthesized through the bromination of tetraethylene glycol. The reaction typically involves the use of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM). The reaction is carried out under controlled conditions to ensure the selective bromination of the terminal hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of 3,6,9,12-Tetraoxatetradecane, 1-bromo- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxatetradecane, 1-bromo- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. The reactions are typically carried out in polar solvents like water or ethanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include tetraethylene glycol derivatives with different functional groups, such as hydroxyl, amino, or thiol groups.

    Oxidation: Products include tetraethylene glycol aldehyde or carboxylic acid derivatives.

    Reduction: The primary product is tetraethylene glycol.

Scientific Research Applications

3,6,9,12-Tetraoxatetradecane, 1-bromo- has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.

    Materials Science: The compound is used in the preparation of functionalized materials, such as surfactants and emulsifiers.

    Bioconjugation: It is employed in the modification of biomolecules, facilitating the attachment of various functional groups for biochemical studies.

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxatetradecane, 1-bromo- primarily involves its reactivity as a brominated compound. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The compound’s ability to undergo oxidation and reduction reactions further expands its utility in chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanethiosulfonate: A water-soluble MTS cross-linker used in bioconjugation.

    3,6,9,12-Tetraoxatetradecan-1-ol: A hydroxyl derivative used in organic synthesis and materials science.

    3,6,9,12-Tetraoxatetradecane-1,14-diamine: Used in coordination chemistry and polymer synthesis.

Uniqueness

3,6,9,12-Tetraoxatetradecane, 1-bromo- is unique due to its bromine functionality, which imparts distinct reactivity compared to its hydroxyl and amine counterparts. This makes it particularly useful in nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-2-ethoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BrO4/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11/h2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWITLCVHGZOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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